2-Chloro-N-cyclopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide 2-Chloro-N-cyclopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13469363
InChI: InChI=1S/C11H12ClN3O2/c12-5-11(17)15(8-1-2-8)7-10(16)9-6-13-3-4-14-9/h3-4,6,8H,1-2,5,7H2
SMILES: C1CC1N(CC(=O)C2=NC=CN=C2)C(=O)CCl
Molecular Formula: C11H12ClN3O2
Molecular Weight: 253.68 g/mol

2-Chloro-N-cyclopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide

CAS No.:

Cat. No.: VC13469363

Molecular Formula: C11H12ClN3O2

Molecular Weight: 253.68 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-N-cyclopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide -

Specification

Molecular Formula C11H12ClN3O2
Molecular Weight 253.68 g/mol
IUPAC Name 2-chloro-N-cyclopropyl-N-(2-oxo-2-pyrazin-2-ylethyl)acetamide
Standard InChI InChI=1S/C11H12ClN3O2/c12-5-11(17)15(8-1-2-8)7-10(16)9-6-13-3-4-14-9/h3-4,6,8H,1-2,5,7H2
Standard InChI Key VMUQOFBBGXAEMJ-UHFFFAOYSA-N
SMILES C1CC1N(CC(=O)C2=NC=CN=C2)C(=O)CCl
Canonical SMILES C1CC1N(CC(=O)C2=NC=CN=C2)C(=O)CCl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • Chloroacetamide core: A chlorine atom at the α-position of the acetamide group enhances electrophilicity, facilitating nucleophilic substitution reactions .

  • Cyclopropyl substituent: This strained cycloalkane introduces steric hindrance and conformational rigidity, potentially influencing binding interactions in biological systems .

  • Pyrazin-2-yl moiety: A nitrogen-containing heterocycle that participates in hydrogen bonding and π-π stacking, common in pharmacologically active compounds .

The SMILES notation C1CC1N(CC(=O)C2=NC=CN=C2)C(=O)CCl and InChIKey VMUQOFBBGXAEMJ-UHFFFAOYSA-N provide precise representations of its connectivity and stereochemistry .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₂ClN₃O₂
Molecular Weight253.68 g/mol
IUPAC Name2-chloro-N-cyclopropyl-N-(2-oxo-2-pyrazin-2-ylethyl)acetamide
SMILESC1CC1N(CC(=O)C2=NC=CN=C2)C(=O)CCl
InChIKeyVMUQOFBBGXAEMJ-UHFFFAOYSA-N

Synthesis and Preparation

Synthetic Routes

The compound is typically synthesized via a multi-step protocol involving:

  • Condensation of cyclopropylamine with a pyrazin-2-yl ketone derivative to form the secondary amine intermediate.

  • Chloroacetylation using chloroacetyl chloride under controlled conditions to yield the final product .

A representative procedure involves reacting cyclopropylamine with 2-(pyrazin-2-yl)acetamide in dichloroethane, followed by microwave-assisted acetylation at 80°C for 5 minutes . The reaction achieves a 97% yield after recrystallization in acetonitrile .

Table 2: Optimization Parameters for Synthesis

ParameterOptimal ConditionImpact on Yield
SolventDichloroethaneMaximizes solubility of intermediates
Temperature80°CAccelerates reaction kinetics
CatalystNoneAvoids side reactions
PurificationRecrystallization (acetonitrile)Enhances purity to >95%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): Signals at δ 8.5–8.7 ppm (pyrazin-2-yl protons), δ 3.8–4.2 ppm (methylene groups), and δ 1.2–1.5 ppm (cyclopropyl CH₂).

  • ¹³C NMR: Peaks at 165 ppm (amide carbonyl), 150 ppm (pyrazine C=N), and 25 ppm (cyclopropyl carbons).

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 254.1 [M+H]⁺, consistent with the molecular weight .

HazardPrecautionary Measure
Skin contactWear nitrile gloves; use fume hood
InhalationUse respiratory protection
DisposalIncinerate at >1,000°C

Applications and Future Directions

Medicinal Chemistry

The pyrazine and cyclopropyl motifs are prevalent in kinase inhibitors (e.g., JAK/STAT pathway modulators) . This compound could serve as a precursor for anticancer or anti-inflammatory agents.

Material Science

Its rigid structure makes it a candidate for liquid crystal or polymer additives, though this remains unexplored.

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